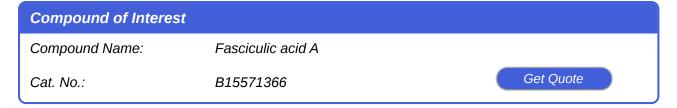


An In-depth Technical Guide to Fasciculic Acid A and Related Triterpenoid Compounds

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculic acid A and its related lanostane-type triterpenoids represent a class of natural products with significant therapeutic potential. Isolated primarily from mushrooms of the genus Hypholoma (previously Naematoloma), these compounds have demonstrated a range of biological activities, including notable cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific knowledge on Fasciculic acid A and its analogs, with a focus on quantitative biological data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structures and Related Compounds

Fasciculic acid A belongs to the lanostane family of triterpenoids, which are characterized by a tetracyclic core structure. A key feature of **Fasciculic acid A** and many of its relatives is the presence of a 3-hydroxy-3-methylglutaryl group or a similar side chain, which contributes to their biological activity. These compounds are predominantly isolated from the fruiting bodies of mushrooms such as Hypholoma fasciculare.

A number of related lanostane triterpenoids have been isolated from Hypholoma fasciculare, including Fasciculic acid B, Fasciculic acid F, and various fasciculols such as Fasciculol E, F, G,



H, and I. The structural variations among these compounds, often in the side chain or hydroxylation patterns of the triterpenoid core, lead to differences in their biological potency.

Biological Activities and Quantitative Data

Fasciculic acid A and its congeners have been evaluated for several biological activities, with cytotoxicity against human cancer cell lines and inhibition of nitric oxide (NO) production being the most prominent. The following tables summarize the available quantitative data for these activities.

Antiproliferative Activity

The antiproliferative effects of Fasciculic acid B and a range of related lanostane triterpenoids isolated from Naematoloma fasciculare have been assessed against four human cancer cell lines: A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT-15 (colon cancer). The half-maximal inhibitory concentrations (IC50) are presented in Table 1.[1][2]

Table 1: Antiproliferative Activity of Lanostane Triterpenoids from Naematoloma fasciculare[1] [2][3]



Compound	A549 IC50 (μM)	SK-OV-3 IC50 (μΜ)	SK-MEL-2 IC50 (μM)	HCT-15 IC50 (μM)
Fasciculol J	>30	>30	>30	>30
Fasciculol K	>30	>30	>30	>30
Fasciculol L	22.1 ± 1.3	19.5 ± 0.9	15.4 ± 1.1	18.2 ± 1.5
Fasciculol M	15.2 ± 0.8	13.1 ± 1.2	10.5 ± 0.5	14.6 ± 0.9
Fasciculol G	18.9 ± 1.1	16.3 ± 0.7	12.8 ± 0.6	15.5 ± 1.0
Fasciculol E	12.5 ± 0.6	10.1 ± 0.5	8.2 ± 0.4	11.3 ± 0.7
Fasciculic Acid B	14.8 ± 0.9	11.7 ± 0.6	9.5 ± 0.5	12.9 ± 0.8
Fasciculic Acid F	16.3 ± 1.0	14.2 ± 0.8	11.1 ± 0.7	13.8 ± 0.9
Fasciculol D	10.1 ± 0.5	8.5 ± 0.4	6.1 ± 0.3	9.2 ± 0.6
Fasciculol F	9.8 ± 0.6	7.9 ± 0.5	5.5 ± 0.3	8.7 ± 0.5
Fasciculol B	11.2 ± 0.7	9.3 ± 0.6	7.2 ± 0.4	10.1 ± 0.6
Fasciculol C	8.5 ± 0.5	6.8 ± 0.4	4.9 ± 0.2	7.6 ± 0.4
Fasciculol H	7.9 ± 0.4	6.1 ± 0.3	4.2 ± 0.2	6.8 ± 0.4
Fasciculol I	7.2 ± 0.4	5.5 ± 0.3	3.8 ± 0.2	6.1 ± 0.3
Sublateriol C	25.6 ± 1.4	21.3 ± 1.1	18.9 ± 1.2	23.4 ± 1.6
Doxorubicin (Control)	0.8 ± 0.1	0.6 ± 0.1	0.5 ± 0.1	0.7 ± 0.1

Data are presented as the mean \pm standard deviation of three independent experiments.

Inhibition of Nitric Oxide Production

Several of the isolated lanostane triterpenoids were also evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. The IC50 values for this anti-inflammatory activity are detailed in Table 2.[1][2][3]



Table 2: Inhibitory Effects on Nitric Oxide Production in LPS-Activated BV-2 Cells[1][2][3]

Compound	NO Production Inhibition IC50 (μM)	
Fasciculol J	>100	
Fasciculol K	>100	
Fasciculol L	85.3 ± 4.2	
Fasciculol M	65.4 ± 3.5	
Fasciculol G	72.1 ± 3.8	
Fasciculol E	45.2 ± 2.5	
Fasciculic Acid B	55.8 ± 3.1	
Fasciculic Acid F	61.3 ± 3.3	
Fasciculol D	35.7 ± 2.1	
Fasciculol F	32.4 ± 1.9	
Fasciculol B	41.6 ± 2.3	
Fasciculol C	28.9 ± 1.7	
Fasciculol H	25.1 ± 1.5	
Fasciculol I	22.7 ± 1.3	
Sublateriol C	92.5 ± 4.8	
L-NMMA (Control)	15.6 ± 0.9	

Data are presented as the mean \pm standard deviation of three independent experiments.

Postulated Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of **Fasciculic acid A** and its analogs are still under investigation, their biological activities suggest interactions with key cellular signaling pathways.



Cytotoxicity and Apoptosis

The cytotoxic effects of these triterpenoids against cancer cell lines point towards the induction of apoptosis. A plausible mechanism involves the activation of the Fas-mediated apoptotic pathway. Fas ligand (FasL) on cytotoxic cells can bind to the Fas receptor on target cancer cells, initiating a signaling cascade that leads to programmed cell death.



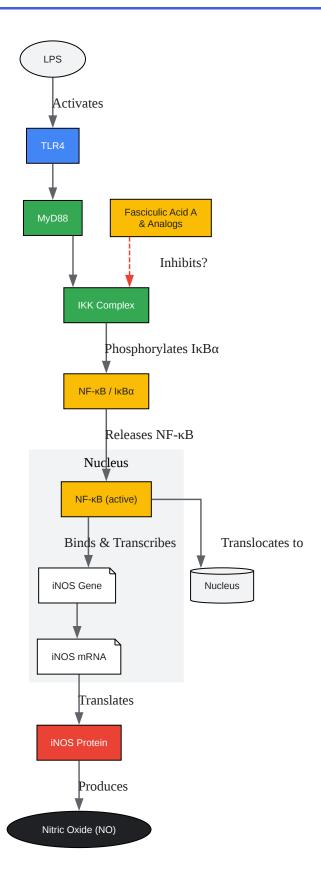
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Postulated Fas-mediated apoptotic pathway induced by Fasciculic Acid A.

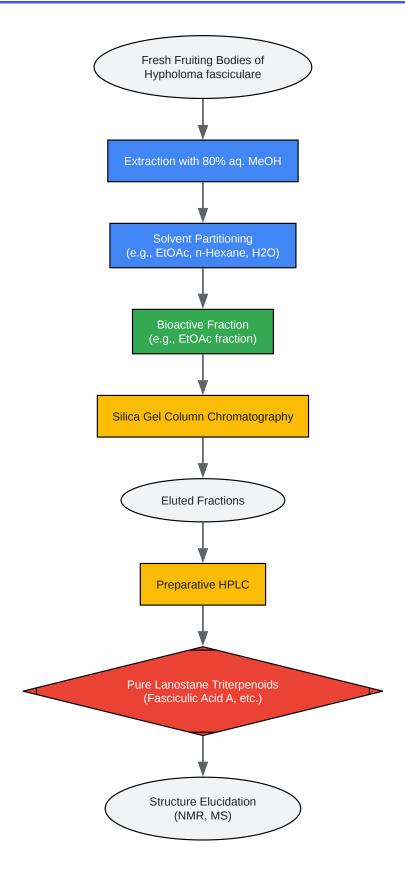
Anti-Inflammatory Action via Nitric Oxide Inhibition

The inhibition of NO production suggests that these compounds may interfere with the inducible nitric oxide synthase (iNOS) pathway, which is often upregulated during inflammation. This could occur through the inhibition of signaling molecules upstream of iNOS transcription, such as Nuclear Factor-kappa B (NF-κB).









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